3-Bromo-2-ethyl-5-methylpyridine
Description
3-Bromo-2-ethyl-5-methylpyridine is a brominated pyridine derivative characterized by ethyl and methyl substituents at positions 2 and 5, respectively, and a bromine atom at position 3. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatility in reactions such as Suzuki coupling, nucleophilic substitution, and hydrogen bonding interactions .
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
3-bromo-2-ethyl-5-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
DAFIRQYUVPAHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethyl-5-methylpyridine typically involves the bromination of 2-ethyl-5-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Bromo-2-ethyl-5-methylpyridine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation and Reduction Products: Different pyridine derivatives with altered oxidation states.
Scientific Research Applications
3-Bromo-2-ethyl-5-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the synthesis of probes and inhibitors for studying biological pathways and molecular interactions.
Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethyl group in 3-Bromo-2-ethyl-5-methylpyridine likely increases its lipophilicity compared to methyl or methoxy-substituted analogs, impacting bioavailability and membrane permeability.
- Solubility: Amino-substituted derivatives (e.g., 5-Amino-3-bromo-2-methylpyridine) exhibit higher solubility in polar solvents due to hydrogen bonding .
- Reactivity : Bromine position influences reactivity. For example, 2-Bromo-3-methylpyridine is prone to nucleophilic substitution at C2, whereas bromine at C3 (as in the target compound) may favor electrophilic aromatic substitution or coupling reactions .
Research Findings and Trends
- Bioactivity: Amino- and methoxy-substituted bromopyridines show promise in drug discovery. For example, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine exhibits hydrogen-bonded dimerization, a feature exploited in crystal engineering .
- Structural Similarity : Computational studies (e.g., ) highlight that analogs with similarity scores >0.75 (e.g., 3-Bromo-5-chloropyridin-2-amine, similarity 0.81) share comparable reactivity patterns, aiding in predictive synthetic design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
